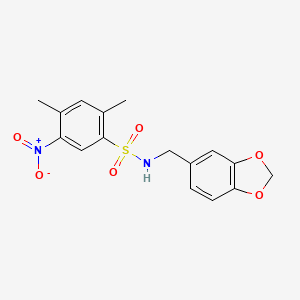![molecular formula C23H15FN2O3 B2815903 1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 847378-21-6](/img/structure/B2815903.png)
1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrrolidine ring , which is a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a fluorophenyl group, a methyl group, and a pyridinyl group, which could contribute to its physicochemical properties and biological activity.
Molecular Structure Analysis
The structure of this compound, based on its name, would likely involve a complex arrangement of rings, including a pyrrolidine ring and a chromeno ring. The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrrolidine derivatives can undergo a variety of reactions, including those involving their nitrogen atom or any functional groups they may have .Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
Polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, similar in structure to the compound of interest, have been synthesized and characterized. These polymers, deeply colored with molecular weights between 3.5 and 22 kDa, are soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. Their synthesis through palladium-catalyzed polycondensation exhibits potential for electronic and optical applications due to their unique properties (Welterlich, Charov, & Tieke, 2012).
Synthetic Approaches
Efficient synthetic procedures have been developed for diversifying 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, indicating a broad applicability of these core structures in various chemical syntheses. These methods allow for the practical synthesis of compounds with a wide range of substituents, enhancing their versatility in scientific research (Vydzhak et al., 2021).
Luminescent Properties
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, closely related to the compound , have been synthesized and exhibit strong fluorescence with significant Stokes shifts and quantum yields. Such properties make these polymers candidates for applications in optoelectronic devices and fluorescent materials (Zhang & Tieke, 2008).
Electron Transport Layer for Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating a diketopyrrolopyrrole (DPP) backbone, structurally related to the compound of interest, has been developed for use as an electron transport layer in polymer solar cells. This material demonstrates high conductivity and electron mobility, contributing to improved power conversion efficiency due to its favorable energy alignment (Hu et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O3/c1-13-8-9-17-16(11-13)21(27)19-20(14-5-4-6-15(24)12-14)26(23(28)22(19)29-17)18-7-2-3-10-25-18/h2-12,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCCLWIYTKWDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

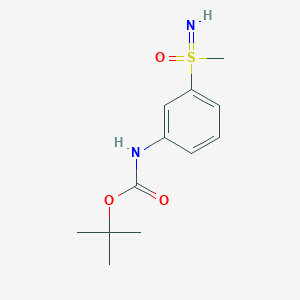
![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)

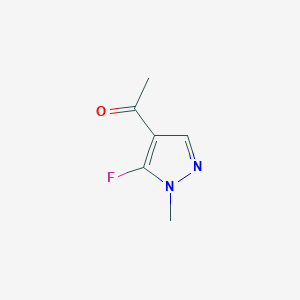

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2815829.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815831.png)
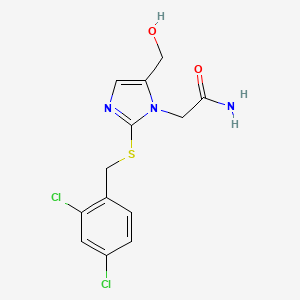

![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)
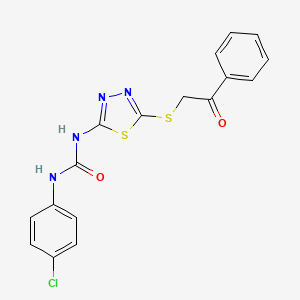
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)

